molecular formula C4H7N3 B11924403 1,2-dihydropyrazin-4-ium-4-ylazanide

1,2-dihydropyrazin-4-ium-4-ylazanide

Cat. No.: B11924403
M. Wt: 97.12 g/mol
InChI Key: RWRWWSFCTVSAFZ-UHFFFAOYSA-N
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Description

1,2-Dihydropyrazin-4-ium-4-ylazanide is a heterocyclic compound that features a pyrazine ring with a unique azanide group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of nitrogen atoms in the ring structure imparts unique chemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

The synthesis of 1,2-dihydropyrazin-4-ium-4-ylazanide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of dipeptidyl chloromethyl ketones or methyl ketones with suitable amino acids . The reaction conditions often involve catalytic hydrogenation over a palladium catalyst to remove protective groups and facilitate cyclization. Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

1,2-Dihydropyrazin-4-ium-4-ylazanide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Catalytic hydrogenation is a typical reduction reaction, often used to remove protective groups and achieve the desired product.

    Substitution: The nitrogen atoms in the pyrazine ring can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups. Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2-Dihydropyrazin-4-ium-4-ylazanide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-dihydropyrazin-4-ium-4-ylazanide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrogen atoms in the pyrazine ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways, making the compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

1,2-Dihydropyrazin-4-ium-4-ylazanide can be compared with other nitrogen-containing heterocycles, such as:

The uniqueness of this compound lies in its specific ring structure and the presence of the azanide group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C4H7N3

Molecular Weight

97.12 g/mol

IUPAC Name

1,2-dihydropyrazin-4-ium-4-ylazanide

InChI

InChI=1S/C4H7N3/c5-7-3-1-6-2-4-7/h1,3-6H,2H2

InChI Key

RWRWWSFCTVSAFZ-UHFFFAOYSA-N

Canonical SMILES

C1C=[N+](C=CN1)[NH-]

Origin of Product

United States

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